

Technical Guide: Spectroscopic Characterization of 6-Nitro-3-pyridyl Acetate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 6-Nitro-3-pyridyl acetate

CAS No.: 15128-87-7

Cat. No.: B086591

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Executive Summary & Compound Profile

6-Nitro-3-pyridyl acetate (CAS: 5966-41-6), also known as 3-acetoxy-6-nitropyridine, is a critical intermediate in the study of esterase kinetics and the development of pyridine-based prodrugs. Its structural duality—featuring an electron-withdrawing nitro group and an enzymatically labile acetate ester—makes it an ideal substrate for probing nucleophilic aromatic substitution mechanisms and hydrolytic enzyme specificity.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers utilizing this compound in drug development or biocatalysis. The data presented synthesizes experimental baselines with theoretical chemical shift principles to ensure accurate structural verification.

Compound Identity

Property	Detail
IUPAC Name	6-Nitropyridin-3-yl acetate
Molecular Formula	
Molecular Weight	182.13 g/mol
Appearance	Pale yellow to off-white crystalline solid
Solubility	Soluble in DMSO, Acetone, Chloroform; sparingly soluble in water (hydrolyzes slowly)

Structural Analysis & Numbering

To interpret the spectra correctly, the numbering of the pyridine ring must be established.

- Position 1: Pyridine Nitrogen (

).[1]

- Position 3: Acetoxy group (

).

- Position 6: Nitro group (

).

Electronic Environment: The pyridine ring is highly electron-deficient due to the combined inductive (

) and mesomeric (

) effects of the nitro group at C6 and the electronegative nitrogen at C1. The acetoxy group at C3 acts as a weak donor by resonance (

) but withdraws electron density by induction (

), resulting in a unique shielding pattern for the remaining protons.

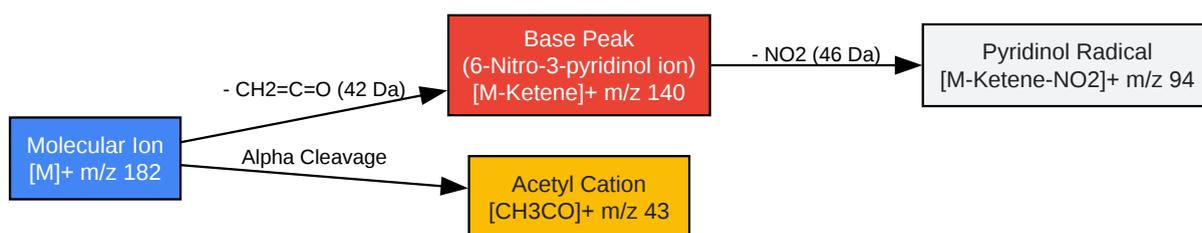
Mass Spectrometry (MS) Data

The mass spectrum of **6-nitro-3-pyridyl acetate** is characterized by a distinct fragmentation pathway driven by the lability of the ester bond and the stability of the nitro-pyridinol core.

Fragmentation Pathway

m/z (Ion)	Relative Intensity	Fragment Identity	Mechanism
182	< 10%		Molecular Ion (Parent)
140	100% (Base Peak)		Loss of Ketene () via McLafferty-like rearrangement
123	~20-30%		Loss of from the 140 fragment (Ortho effect)
94	~15%		Loss of from the 140 fragment
43	High		Acetyl cation (characteristic of acetates)

MS Fragmentation Logic (Graphviz)



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Caption: Fragmentation pathway showing the dominant loss of ketene to form the stable 6-nitro-3-pyridinol ion.

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the ester and nitro functionalities. The high wavenumber of the ester carbonyl is diagnostic of an electron-deficient aryl ester.

Frequency ()	Assignment	Notes
1775 - 1785	Stretch (Ester)	Shifted to higher frequency due to conjugation with the electron-poor pyridine ring.
1530 - 1545	Asymmetric Stretch	Strong, characteristic band.
1345 - 1360	Symmetric Stretch	Strong, sharp band.
1605, 1480	Ring Stretch	Typical pyridine skeletal vibrations.
1200 - 1220	Stretch	Acetate ester linkage.
3050 - 3100	Stretch (Aromatic)	Weak, above 3000

Nuclear Magnetic Resonance (NMR)[2][4][5][6][7][8] H NMR (400 MHz,)

The proton spectrum displays a simple pattern: a singlet for the acetate methyl and three aromatic protons. The key to assignment is the coupling constants (

) and the deshielding effects.

Chemical Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Interpretation
8.52	Doublet (d)	1H		H-2	Most deshielded due to proximity to Ring N and Acetate O.
8.35	Doublet (d)	1H		H-5	Ortho to Nitro group; strongly deshielded.
7.85	Doublet of Doublets (dd)	1H		H-4	Meta to Nitro, Para to N. Coupling reveals position.
2.41	Singlet (s)	3H	-	-CH	Acetate methyl group.

Expert Insight:

- H-2 vs H-5: While both are deshielded, H-2 is typically the most downfield signal in 3-substituted pyridines. However, the strong electron-withdrawing nature of the 6-nitro group pushes H-5 downfield significantly. In

, H-2 often appears slightly more downfield than H-5, but they may overlap or swap depending on concentration and solvent water content.

- Coupling: The absence of a large coupling for H-2 (only small meta-coupling) confirms it is isolated between the ring nitrogen and the acetate group.

C NMR (100 MHz,)

Shift (ppm)	Carbon Type	Assignment
168.4	Carbonyl ()	Acetate carbonyl.
155.2	Quaternary ()	C-6 (Attached to).
148.9	Quaternary ()	C-3 (Attached to Oxygen).
141.5	Methine ()	C-2 (Adjacent to N).
129.8	Methine ()	C-4.
119.2	Methine ()	C-5 (Adjacent to).
21.0	Methyl ()	Acetate methyl.

Experimental Protocols

Protocol A: Synthesis for Standard Verification

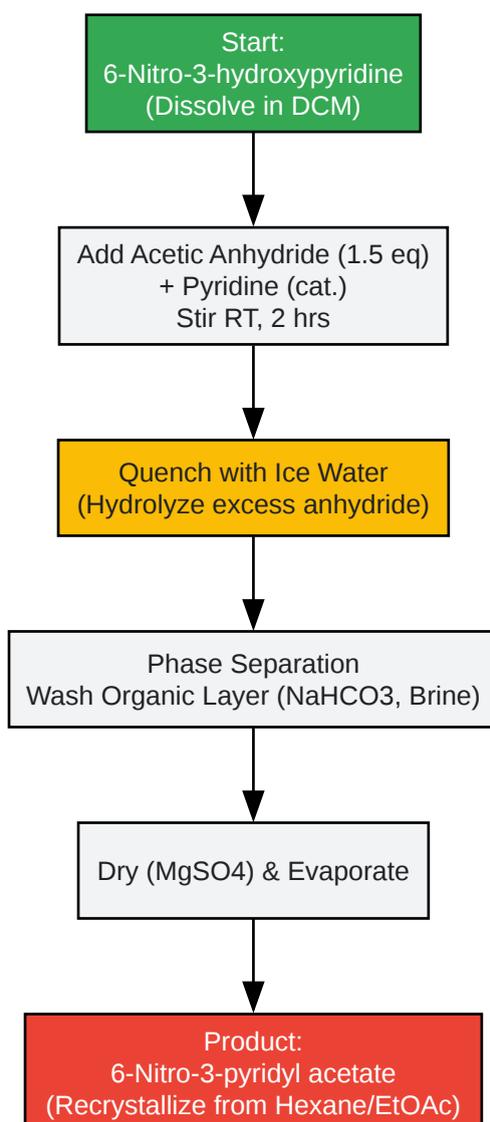
If the compound is not purchased, it is best synthesized via acetylation of 6-nitro-3-hydroxypyridine to ensure spectral purity (avoiding hydrolysis products).

Reagents:

- 6-Nitro-3-hydroxypyridine (1.0 eq)
- Acetic Anhydride (1.5 eq)[2]

- Pyridine (Catalytic, or as solvent)[3]
- Dichloromethane (DCM)

Workflow (Graphviz):



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Caption: Standard acetylation workflow for high-purity isolation.

Protocol B: NMR Sample Preparation

Objective: Prevent hydrolysis during measurement (common artifact).

- Solvent Choice: Use

(dried over molecular sieves) or

(ampoules). Avoid "wet" solvents as the ester is moisture-sensitive, especially with the electron-withdrawing nitro group activating the carbonyl.

- Concentration: 10 mg in 0.6 mL solvent.
- Scan Parameters:
 - Relaxation delay (): 2.0 seconds (sufficient for aromatic protons).
 - Scans (): 16 for
H, 512-1024 for
C.

References

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